molecular formula C9H10BrNO3 B8596473 Methyl 6-amino-3-bromo-2-methoxybenzoate

Methyl 6-amino-3-bromo-2-methoxybenzoate

Cat. No.: B8596473
M. Wt: 260.08 g/mol
InChI Key: BUNNNSIWJYZEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-3-bromo-2-methoxybenzoate (CAS 681247-48-3) is a substituted benzoate ester with the molecular formula C₉H₁₀BrNO₃ and a molar mass of 260.08 g/mol . The compound features a benzoate backbone with three functional groups: an amino (-NH₂) group at the 6-position, a bromine atom at the 3-position, and a methoxy (-OCH₃) group at the 2-position. This unique substitution pattern makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in synthesizing novel bioactive molecules .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 6-amino-3-bromo-2-methoxybenzoate

InChI

InChI=1S/C9H10BrNO3/c1-13-8-5(10)3-4-6(11)7(8)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

BUNNNSIWJYZEHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the arrangement of substituents on the aromatic ring. Key examples include:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent Positions Applications
This compound 681247-48-3 C₉H₁₀BrNO₃ 260.08 6-NH₂, 3-Br, 2-OCH₃ Drug discovery intermediates
Methyl 6-amino-2-bromo-3-methoxybenzoate 1340366-76-8 C₉H₁₀BrNO₃ 260.08 6-NH₂, 2-Br, 3-OCH₃ Specialty chemical synthesis
Methyl 2-amino-6-bromo-3-methoxybenzoate 1368537-73-8 C₉H₁₀BrNO₃* 441.21† 2-NH₂, 6-Br, 3-OCH₃ Unclear (potential data discrepancy)

Notes:

  • The isomer Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS 1340366-76-8) shares the same molecular formula but differs in bromine and methoxy group positions. This minor structural change can significantly alter electronic effects and steric hindrance, impacting reactivity in coupling reactions or drug-receptor interactions .

Substituent Variations

Replacing functional groups alters physicochemical properties and applications:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Key Differences
6-Bromo-2-fluoro-3-methoxybenzoic acid 935534-45-5 C₈H₆BrFO₃ 261.04 6-Br, 2-F, 3-OCH₃, -COOH Carboxylic acid group enhances acidity; fluorine increases electronegativity
This compound 681247-48-3 C₉H₁₀BrNO₃ 260.08 6-NH₂, 3-Br, 2-OCH₃, -COOCH₃ Ester group improves lipophilicity for membrane penetration in drug design

Key Findings :

  • The carboxylic acid derivative (6-Bromo-2-fluoro-3-methoxybenzoic acid ) is more polar and acidic due to the -COOH group, making it suitable for ionic interactions in agrochemical formulations .
  • The ester group in this compound enhances solubility in organic solvents, favoring its use in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Related Benzoate Esters

Comparing with structurally simpler esters highlights the role of functional groups:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications
Methyl salicylate C₈H₈O₃ 152.15 2-OCH₃, 1-OH Flavoring agent, topical analgesics
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 235.24 2-Benzoylamino, 3-oxo Precursor for heterocyclic synthesis


Research Insights :

  • Methyl salicylate lacks halogen and amino groups, limiting its utility in medicinal chemistry but enhancing its volatility for applications in fragrances .
  • Methyl 2-benzoylamino-3-oxobutanoate demonstrates how amino and carbonyl groups enable cyclization reactions to form nitrogen-containing heterocycles, a strategy applicable to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.